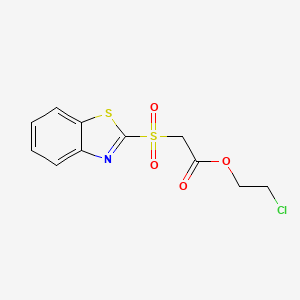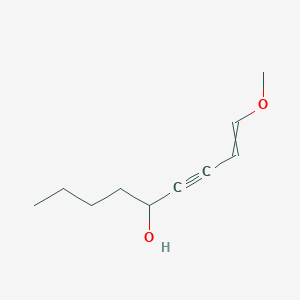
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is a complex organophosphorus compound. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. The compound consists of a mercury ion coordinated with tris(4-methoxyphenyl)phosphane and dichloride ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(4-methoxyphenyl)phosphane typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of tris(4-methoxyphenyl)phosphane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine complexes .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is used as a ligand in organometallic chemistry and homogeneous catalysis. It is employed in reactions such as the Suzuki reaction and hydroformylation of alkenes .
Biology
In biological research, the compound is used as a reducing agent in studies involving disulfide bonds. It helps in maintaining the reduced state of proteins and other biomolecules .
Medicine
Its unique chemical properties make it a valuable tool in medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Wirkmechanismus
The mechanism of action of Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride involves its ability to coordinate with metal ions and other molecules. The compound acts as a ligand, forming stable complexes with metals. These complexes can then participate in various chemical reactions, facilitating processes such as catalysis and reduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar to tris(4-methoxyphenyl)phosphane but lacks the methoxy groups.
Tris(2-methoxyphenyl)phosphane: Similar structure but with methoxy groups in the 2-position.
Tris(4-anisyl)phosphane: Another similar compound with slight structural variations.
Uniqueness
Mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride is unique due to the presence of methoxy groups in the 4-position, which enhances its electron-donating properties. This makes it a more effective ligand in certain catalytic processes compared to its analogs .
Eigenschaften
CAS-Nummer |
74039-80-8 |
|---|---|
Molekularformel |
C42H42Cl2HgO6P2 |
Molekulargewicht |
976.2 g/mol |
IUPAC-Name |
mercury(2+);tris(4-methoxyphenyl)phosphane;dichloride |
InChI |
InChI=1S/2C21H21O3P.2ClH.Hg/c2*1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21;;;/h2*4-15H,1-3H3;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
LKTKPXWPXSVRJF-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Cl-].[Cl-].[Hg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Dimethyl-11H-benzo[A]fluorene](/img/structure/B14451677.png)
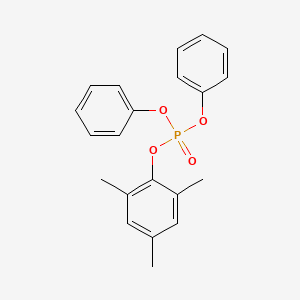
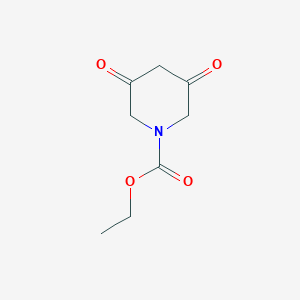
![Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, acetate](/img/structure/B14451698.png)
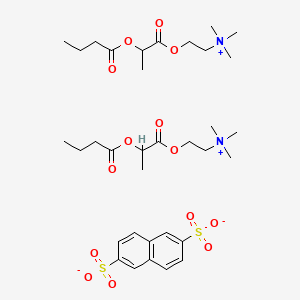
![Dimethyl [1-(cyclopent-1-en-1-yl)ethyl]propanedioate](/img/structure/B14451712.png)


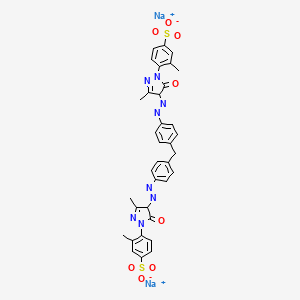
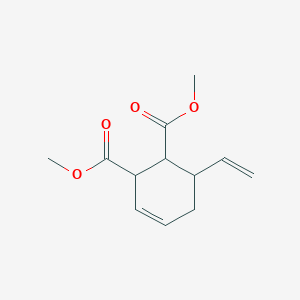
![Ethyl 2-[2-(3-methylphenyl)hydrazinylidene]propanoate](/img/structure/B14451728.png)

